2-Sec-butyl-3-methoxypyrazine-d3
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Overview
Description
2-Sec-butyl-3-methoxypyrazine-d3 is a deuterated analog of 2-Sec-butyl-3-methoxypyrazine, a compound known for its distinctive earthy and bell pepper aroma. This compound is often used in scientific research due to its stable isotope labeling, which makes it valuable for various analytical and experimental purposes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Sec-butyl-3-methoxypyrazine-d3 typically involves the deuteration of 2-Sec-butyl-3-methoxypyrazine. This process can be achieved through the catalytic exchange of hydrogen atoms with deuterium in the presence of a deuterium source, such as heavy water (D2O) or deuterated solvents .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to ensure the efficient exchange of hydrogen with deuterium, maintaining high purity and yield .
Chemical Reactions Analysis
Types of Reactions
2-Sec-butyl-3-methoxypyrazine-d3 can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can result in various substituted pyrazine derivatives .
Scientific Research Applications
2-Sec-butyl-3-methoxypyrazine-d3 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in analytical chemistry to study reaction mechanisms and pathways.
Biology: Employed in studies involving metabolic pathways and enzyme interactions.
Medicine: Utilized in pharmacokinetic studies to understand drug metabolism and distribution.
Industry: Applied in the flavor and fragrance industry to enhance or modify sensory properties of products.
Mechanism of Action
The mechanism of action of 2-Sec-butyl-3-methoxypyrazine-d3 involves its interaction with specific molecular targets and pathways. The deuterium labeling allows for precise tracking and analysis of the compound’s behavior in various biological and chemical systems. This helps in understanding its effects at the molecular level, including its role in metabolic processes and interactions with enzymes .
Comparison with Similar Compounds
Similar Compounds
2-Isobutyl-3-methoxypyrazine: Known for its green bell pepper aroma, used in flavor and fragrance applications.
2-Methoxy-3-(1-methylpropyl)pyrazine: Similar in structure but with different sensory properties.
2-Isopropyl-3-methoxypyrazine: Another analog with distinct aromatic characteristics.
Uniqueness
2-Sec-butyl-3-methoxypyrazine-d3 stands out due to its deuterium labeling, which provides unique advantages in analytical and experimental research. The stable isotope labeling allows for more accurate and detailed studies of its behavior and interactions compared to its non-deuterated counterparts .
Properties
Molecular Formula |
C9H14N2O |
---|---|
Molecular Weight |
169.24 g/mol |
IUPAC Name |
2-butan-2-yl-3-(trideuteriomethoxy)pyrazine |
InChI |
InChI=1S/C9H14N2O/c1-4-7(2)8-9(12-3)11-6-5-10-8/h5-7H,4H2,1-3H3/i3D3 |
InChI Key |
QMQDJVIJVPEQHE-HPRDVNIFSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=NC=CN=C1C(C)CC |
Canonical SMILES |
CCC(C)C1=NC=CN=C1OC |
Origin of Product |
United States |
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